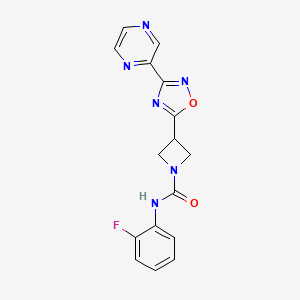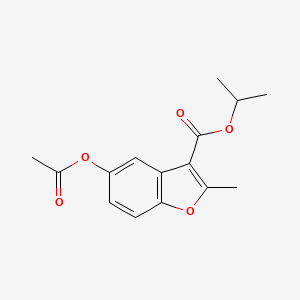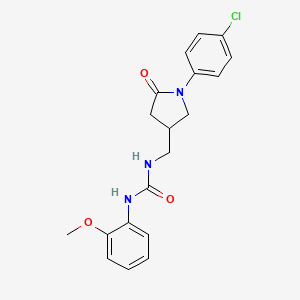![molecular formula C22H27FN6O3 B2665089 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione CAS No. 872628-07-4](/img/structure/B2665089.png)
8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione” is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . Current inhibitors of ENTs are mostly ENT1-selective, but this compound is more selective to ENT2 than to ENT1 .
Aplicaciones Científicas De Investigación
Antihistaminic Activity
One notable application of this compound, or its closely related derivatives, is in the field of antihistaminic activity. Research has shown that certain derivatives demonstrate good inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, indicating potential use in treating allergic reactions (Pascal et al., 1985).
Cardiovascular Activity
Another significant application is in the cardiovascular domain. Derivatives of this compound have been synthesized and tested for their cardiovascular effects, including electrocardiographic, antiarrhythmic, and hypotensive activity. These findings suggest potential therapeutic applications in treating various cardiovascular disorders (Chłoń-Rzepa et al., 2004).
Luminescent Properties and Photo-induced Electron Transfer
Studies have also explored the luminescent properties and photo-induced electron transfer of related compounds. These properties are significant for applications in photodynamic therapy and imaging techniques (Gan et al., 2003).
Antidepressant and Anxiolytic Properties
Further, some derivatives have shown potential in neuropsychopharmacology, particularly as antidepressants and anxiolytics. These compounds have demonstrated promising effects in various animal models, indicating their potential use in treating mental health disorders (Chłoń-Rzepa et al., 2013).
Antiasthmatic Agents
The development of antiasthmatic agents is another area where these derivatives have shown promise. Their vasodilatory activity has been explored for potential use in treating asthma (Bhatia et al., 2016).
Herbicidal Activity
Interestingly, some derivatives have been developed and tested for herbicidal activity. This suggests potential applications in agriculture for controlling unwanted plant growth (Li et al., 2005).
5-HT Receptor Antagonists
Some derivatives have been explored for their 5-HT2 antagonist activity, which is significant in treating conditions related to serotonin imbalance, like depression and anxiety (Watanabe et al., 1992).
Anti-Mycobacterial Activity
Derivatives have been synthesized to target Mycobacterium tuberculosis, indicating potential applications in the treatment of tuberculosis. These compounds have shown promising anti-mycobacterial activity (Konduri et al., 2020).
Propiedades
IUPAC Name |
8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN6O3/c1-14(15(2)30)29-18(24-20-19(29)21(31)26(4)22(32)25(20)3)13-27-9-11-28(12-10-27)17-8-6-5-7-16(17)23/h5-8,14H,9-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIRKNANIDEHOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

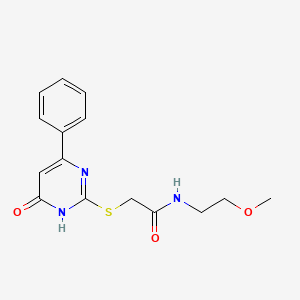
![Methyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2665009.png)

![N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide](/img/structure/B2665011.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2665012.png)

![4-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2665015.png)
![6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[4-(dimethylamino)phenyl]methylene}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2665016.png)
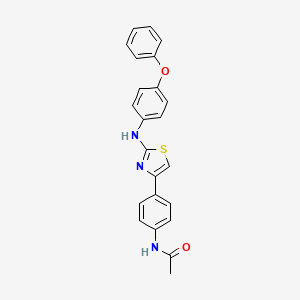
![N-(1-cyanocyclopentyl)-2-{ethyl[(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B2665020.png)
![benzyl (2-((2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2665022.png)
